molecular formula C13H17BrN2O2 B1389604 3-[(2-Bromoacetyl)amino]-N-butylbenzamide CAS No. 1138442-77-9

3-[(2-Bromoacetyl)amino]-N-butylbenzamide

Cat. No.: B1389604
CAS No.: 1138442-77-9
M. Wt: 313.19 g/mol
InChI Key: BXYRONONHUWILA-UHFFFAOYSA-N
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Description

Bromoacetyl Group

  • Electron-withdrawing effect : The bromine atom’s electronegativity (2.96 Pauling) polarizes the acetyl group, enhancing electrophilicity at the carbonyl carbon.
  • Steric bulk : The CH₂Br moiety increases steric hindrance, influencing reaction kinetics in nucleophilic acyl substitutions.

N-Butyl Group

  • Inductive effect : The alkyl chain donates electrons via σ bonds, slightly deactivating the amide nitrogen.
  • Hydrophobicity : The butyl group enhances lipid solubility, as evidenced by a calculated logP of 2.1.

Stereoelectronic Synergy

The bromoacetyl group’s electron deficiency and the butyl chain’s electron donation create a polarized reactive site, favoring interactions with nucleophilic residues in biochemical systems.

Comparative Structural Analysis with Analogous Bromoacetylated Benzamides

The table below contrasts This compound with structurally related compounds:

Compound Name Substituents Molecular Formula Key Structural Differences
3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide N-isopropyl instead of N-butyl C₁₂H₁₅BrN₂O₂ Reduced alkyl chain length alters solubility
4-[(2-Bromoacetyl)amino]-N-butylbenzamide Bromoacetyl at benzene 4-position C₁₃H₁₇BrN₂O₂ Regioisomerism affects electronic distribution
N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide Propionamide vs. benzamide C₁₁H₁₃BrN₂O₂ Absence of benzene ring changes π-conjugation

Key observations:

  • Regioisomerism : Positioning the bromoacetyl group at the 3- vs. 4-position (as in 4-[(2-Bromoacetyl)amino]-N-butylbenzamide) alters dipole moments and crystallinity.
  • N-alkyl chain length : Longer chains (e.g., butyl vs. isopropyl) increase hydrophobicity and melting points.
  • Core structure variation : Replacing benzamide with simpler amides (e.g., propanamide) reduces aromatic stabilization, impacting thermal stability.

These structural nuances underscore the compound’s unique reactivity profile in synthetic and biochemical contexts.

Properties

IUPAC Name

3-[(2-bromoacetyl)amino]-N-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-2-3-7-15-13(18)10-5-4-6-11(8-10)16-12(17)9-14/h4-6,8H,2-3,7,9H2,1H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYRONONHUWILA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Bromoacetyl)amino]-N-butylbenzamide typically involves the reaction of 3-amino-N-butylbenzamide with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or chloroform

    Temperature: Room temperature to 0°C

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Stainless steel or glass-lined reactors

    Purification: Crystallization or recrystallization from suitable solvents

    Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for purity and structural confirmation

Chemical Reactions Analysis

Types of Reactions

3-[(2-Bromoacetyl)amino]-N-butylbenzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

    Oxidation: Oxidative reactions can lead to the formation of carboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, thiourea, and primary amines in solvents like ethanol or methanol.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in tetrahydrofuran (THF) or ethanol.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted amides, thioamides, or alcohol derivatives.

    Reduction: Formation of primary amines.

    Oxidation: Formation of carboxylic acids or aldehydes.

Scientific Research Applications

3-[(2-Bromoacetyl)amino]-N-butylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Bromoacetyl)amino]-N-butylbenzamide involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This compound may also interfere with cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 3-[(2-Bromoacetyl)amino]-N-butylbenzamide with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₁₃H₁₆BrN₂O₂ 321.19 (calculated) N-butyl, 2-bromoacetyl Hypothesized enhanced lipophilicity due to longer alkyl chain
3-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide C₁₇H₁₆BrN₂O₂ 369.23 N-ethyl-N-phenyl Antimicrobial activity via penicillin-binding protein inhibition
3-[(2-Bromoacetyl)amino]-N-(3-methylphenyl)-benzamide C₁₆H₁₅BrN₂O₂ 347.21 N-(3-methylphenyl) Lab use; potential precursor for bioactive molecules
3-[(2-Bromoacetyl)amino]-N-propylbenzamide C₁₂H₁₅BrN₂O₂ 299.17 N-propyl Intermediate in heterocyclic synthesis
3-Chloro-N-phenylbenzamide C₁₃H₁₀ClNO 231.67 3-chloro, N-phenyl Monoclinic crystal structure (P21/c); substituent effects on crystallinity
Key Observations:
  • Alkyl Chain Impact: Longer alkyl chains (e.g., butyl vs.
  • Aromatic vs. Alkyl Substituents : N-phenyl or N-methylphenyl groups (e.g., and ) introduce steric bulk and π-π interactions, which may enhance binding to aromatic residues in biological targets .
Antimicrobial Activity
  • The N-ethyl-N-phenyl analog () demonstrates antimicrobial activity against staphylococci and streptococci, attributed to its high affinity for penicillin-binding proteins (PBPs). The bromoacetyl group may enhance β-lactamase resistance compared to non-halogenated analogs .
  • Butyl Variant Hypothesis: The butyl chain in the target compound could further modulate toxicity profiles. notes that Meropenem analogs with bulkier substituents exhibit reduced central nervous system (CNS) toxicity, suggesting similar trends here .

Crystallographic and Stability Data

  • 3-Chloro-N-phenylbenzamide () crystallizes in a monoclinic system (P21/c), with lattice parameters a = 25.0232 Å, b = 5.3705 Å. Such data underscore the influence of halogen and aryl substituents on packing efficiency .
  • Stability: notes that N-(3-methylphenyl) analogs require long-term storage at –20°C, suggesting that the butyl variant may also demand controlled conditions to prevent bromoacetyl group degradation .

Research Findings and Implications

  • Substituent-Driven Activity : The N-ethyl-N-phenyl analog’s antimicrobial efficacy () highlights the importance of balanced hydrophobicity and steric effects. The butyl variant’s longer chain may trade binding affinity for improved pharmacokinetics .
  • Safety Considerations : While direct toxicity data for the butyl compound is absent, ’s GHS-compliant safety sheet for a structurally complex benzamide emphasizes standard precautions (e.g., gloves, ventilation) for bromoacetyl-containing compounds .

Biological Activity

3-[(2-Bromoacetyl)amino]-N-butylbenzamide, a compound with the chemical formula C12H14BrN3O, has garnered attention in recent years for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide backbone with a bromoacetyl group and a butyl side chain. The presence of the bromine atom is significant as it can influence the compound's reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, studies on human breast cancer cell lines demonstrated that this compound induces apoptosis and inhibits cell cycle progression at certain concentrations.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0Induction of apoptosis
HeLa (Cervical)4.5Cell cycle arrest
A549 (Lung)6.0Inhibition of migration and invasion

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It has been shown to interfere with the G1/S transition in the cell cycle, effectively halting proliferation.
  • Inhibition of Metastasis : By affecting signaling pathways involved in cell adhesion and migration, this compound may reduce metastatic potential in aggressive cancer types .

Study 1: In Vivo Efficacy

A recent study conducted on mice bearing xenograft tumors demonstrated that administration of this compound significantly reduced tumor volume compared to controls. The treatment group showed a tumor growth inhibition rate of approximately 60% after four weeks .

Study 2: Synergistic Effects with Other Agents

Another investigation explored the effects of combining this compound with standard chemotherapy agents such as doxorubicin. The results indicated enhanced cytotoxicity in cancer cells when used in combination, suggesting potential for improved therapeutic strategies.

Safety and Toxicology

While the anticancer potential is promising, safety profiles must be established. Preliminary toxicological assessments indicate that at therapeutic doses, the compound exhibits minimal toxicity to normal cells, although further studies are warranted to confirm these findings across different models .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 3-[(2-Bromoacetyl)amino]-N-butylbenzamide to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves sequential coupling and bromoacetylation steps. For example:

Amide Coupling : React N-butylbenzamide with 2-bromoacetyl chloride in the presence of a base like DIPEA (N,N-diisopropylethylamine) in dichloromethane at 0–4°C to minimize side reactions .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Recrystallization in ethanol improves final product purity .

  • Critical Factors : Temperature control (<5°C during bromoacetylation), anhydrous conditions, and stoichiometric excess of 2-bromoacetyl chloride (1.2–1.5 equiv) to drive the reaction .

Q. Which spectroscopic and analytical techniques are recommended for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the bromoacetyl and butylbenzamide moieties. Key signals include δ ~3.3 ppm (N-butyl CH2_2) and δ ~4.0 ppm (bromoacetyl CH2_2) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ for C13_{13}H17_{17}BrN2_2O2_2, expected m/z 313.04) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the common side reactions during the bromoacetylation step, and how can they be mitigated?

  • Methodological Answer :
  • Side Reactions : Hydrolysis of the bromoacetyl group to acetic acid under humid conditions; nucleophilic substitution of bromine with solvent or byproducts .
  • Mitigation : Use anhydrous solvents (e.g., DCM), conduct reactions under nitrogen, and avoid prolonged exposure to room temperature. Add molecular sieves to absorb moisture .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity and stability of this compound?

  • Methodological Answer :
  • Reactivity Prediction : Use density functional theory (DFT) to calculate electrophilicity of the bromoacetyl group and nucleophilic susceptibility of the amide bond. Software like Gaussian or ORCA can model transition states .
  • Stability Analysis : Molecular dynamics simulations (e.g., in GROMACS) assess degradation pathways under varying pH and temperature conditions .

Q. What strategies optimize structure-activity relationship (SAR) studies for this compound’s bioactivity?

  • Methodological Answer :
  • Substituent Variation : Systematically modify the bromoacetyl group (e.g., replace Br with Cl or I) and the N-butyl chain (e.g., shorten to propyl or introduce branching) .
  • Assay Design : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance) to quantify binding affinity .

Q. How should researchers address contradictory bioactivity data across in vitro assays?

  • Methodological Answer :
  • Dose-Response Validation : Repeat assays with a 10-point dilution series to rule out false positives/negatives .
  • Control Standardization : Include reference inhibitors (e.g., staurosporine for kinase assays) and validate cell line viability via MTT assays .
  • Impurity Analysis : Use LC-MS to check for degradants (>98% purity required for reliable data) .

Q. What methodologies improve multi-step synthesis yields involving sensitive intermediates?

  • Methodological Answer :
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine intermediates to prevent unwanted coupling .
  • Step Optimization : Conduct kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps. For example, optimize coupling reaction time to 12–16 hours .
  • Workup Efficiency : Employ liquid-liquid extraction (e.g., ethyl acetate/water) after each step to remove unreacted reagents .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
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3-[(2-Bromoacetyl)amino]-N-butylbenzamide
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3-[(2-Bromoacetyl)amino]-N-butylbenzamide

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